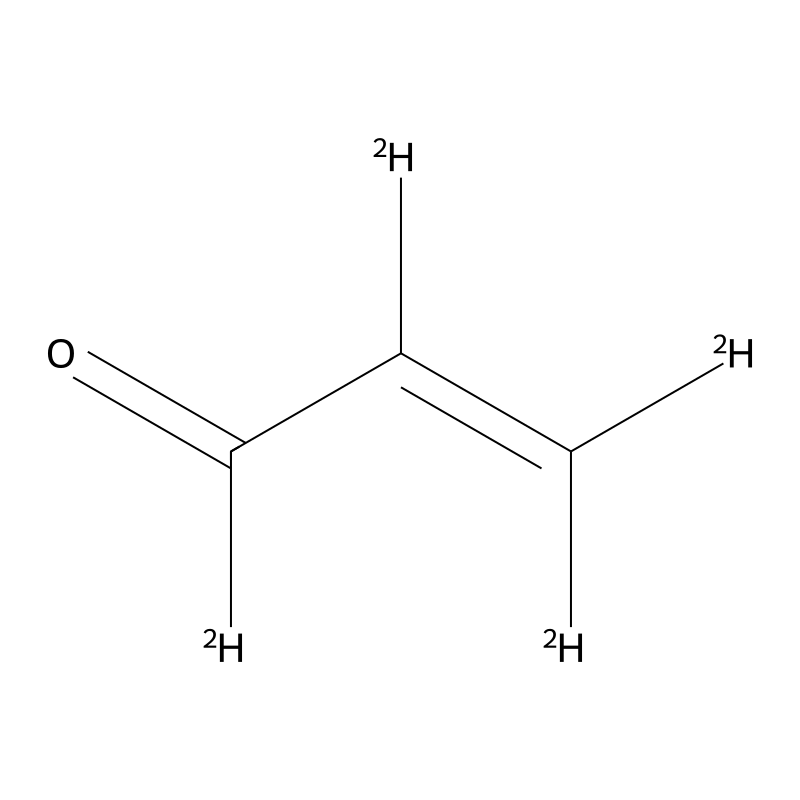

Acrolein-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

- Diels-Alder Reactions: Acrolein-d4 can act as a diene or dienophile in Diels-Alder cycloadditions.

- Formation of Acetals: It can easily form acetals, which are important in organic synthesis.

- Polymerization: In the presence of oxygen or water, acrolein-d4 can polymerize to form complex structures .

The biological activity of acrolein-d4 is closely related to that of acrolein. It exhibits high reactivity towards biological nucleophiles, leading to potential toxicity. Acrolein-d4 can form adducts with proteins and nucleic acids, disrupting normal biological functions. These interactions may contribute to oxidative stress and inflammation, impacting cellular health. The compound has been implicated in various pathological conditions due to its ability to modify biomolecules .

Acrolein-d4 can be synthesized through several methods:

- Deuterated Propylene Oxidation: This method involves the oxidation of deuterated propylene using metal oxides as catalysts.

- Glycerol Dehydration: Heating deuterated glycerol can yield acrolein-d4 through dehydration reactions.

- Aldol Condensation: The condensation of deuterated formaldehyde with deuterated acetaldehyde can also produce acrolein-d4 .

Acrolein-d4 has several applications:

- Chemical Tracer: Used in studies to trace metabolic pathways and reaction mechanisms due to its isotopic labeling.

- Analytical Chemistry: Employed in gas chromatography and mass spectrometry for quantifying carbonyl compounds.

- Biological Studies: Utilized in research investigating the interactions between reactive aldehydes and biomolecules .

Research has shown that acrolein-d4 interacts with various biological molecules, forming stable adducts that can be quantified using advanced analytical techniques. Studies have demonstrated that it reacts rapidly with bisulfite, leading to the formation of bisulfite adducts, which are useful for trapping and quantifying carbonyl compounds in environmental samples .

Acrolein-d4 shares structural similarities with several other compounds, particularly other aldehydes and unsaturated compounds. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Acrolein | CH2=CHCHO | Simple unsaturated aldehyde; highly reactive |

| Methacrolein | CH2=C(CH3)CHO | Methyl-substituted version; less toxic |

| Propionaldehyde | CH3CH2CHO | Saturated aldehyde; lower reactivity |

| Butenal | CH3(CH2)3CHO | Longer carbon chain; different reactivity profile |

| Furfural | C4H3O | Heterocyclic compound; used in food flavoring |

Uniqueness of Acrolein-d4: The presence of deuterium allows for enhanced detection sensitivity in analytical techniques and provides insights into reaction mechanisms that are not possible with non-deuterated compounds .